molecular formula C7H7Cl2N3O B1288849 N-(2,4-dichlorophenyl)hydrazinecarboxamide CAS No. 732223-04-0

N-(2,4-dichlorophenyl)hydrazinecarboxamide

Cat. No. B1288849
CAS RN: 732223-04-0
M. Wt: 220.05 g/mol
InChI Key: UQRODDZHYZHAKL-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)hydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides. These compounds have been studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichlorophenyl group suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives can be achieved through various methods. For instance, the use of hydrazinecarboxamides as carbamoylating agents has been established through the dehydrazinative Minisci reaction, which allows for the regioselective carbamoylation of electron-deficient nitrogen heteroarenes . Additionally, hydrazinecarboxamides can be synthesized from corresponding hydrazides, as demonstrated in the preparation of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides . These methods often involve the use of catalysts and can be optimized for better yields and selectivity.

Molecular Structure Analysis

The molecular structure of hydrazinecarboxamide derivatives is characterized by the presence of a hydrazine moiety linked to a carboxamide group. The structural investigation of related compounds, such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, reveals that these molecules can form dimers linked by intermolecular hydrogen bonds . The crystal structure analysis can provide insights into the conformation and stabilization of these compounds.

Chemical Reactions Analysis

Hydrazinecarboxamides can participate in various chemical reactions due to their reactive hydrazine and carboxamide groups. They can act as carbamoylating agents in reactions with electron-deficient nitrogen heteroarenes . Moreover, they can undergo condensation reactions to form Schiff bases, as seen in the synthesis of N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine . These reactions can be influenced by factors such as catalysts, solvents, and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its analogs can be deduced from spectroscopic investigations and computational studies. For example, vibrational spectral analysis using FT-IR and FT-Raman techniques can provide information on the equilibrium geometry and vibrational wave numbers . Additionally, computational methods such as density functional theory (DFT) can be used to predict the HOMO-LUMO energy gap, which is related to the chemical reactivity and stability of the compound . The crystal structure analysis can also reveal the presence of intramolecular and intermolecular hydrogen bonds that contribute to the stability of the compound .

Scientific Research Applications

Molecular Structure and Crystal Properties

  • Hydrazinecarboxamides in Crystallography : Hydrazinecarboxamide compounds, closely related to N-(2,4-dichlorophenyl)hydrazinecarboxamide, have been studied for their molecular structure and crystal properties. For example, one study revealed the planar structure of the hydrazinecarboxamide unit and its inclination with respect to attached benzene rings, contributing to our understanding of molecular interactions in crystal structures (Kant et al., 2012).

Chemical Synthesis and Reactions

  • Use in Carbamoylation Reactions : Hydrazinecarboxamides serve as carbamoylating agents in chemical reactions. A study demonstrated their use in dehydrazinative Minisci reactions, highlighting their potential in synthesizing diverse nitrogen-heteroaryl carboxamides, which are important in various chemical processes (He et al., 2017).

Biological and Pharmacological Activities

  • Antimicrobial and Antifungal Properties : Research on compounds structurally similar to this compound has shown antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Ahsan et al., 2016); (Papakonstantinou-Garoufalias et al., 2002).

  • Potential in Anticancer Research : Some hydrazinecarboxamide derivatives have demonstrated promising anticancer properties. This indicates a potential avenue for further research into their use in cancer therapy and related pharmacological applications (Gudipati et al., 2011).

Environmental and Analytical Applications

  • Hydrazine Detection and Analysis : In analytical chemistry, hydrazinecarboxamides have been used in methods for hydrazine detection, important for environmental monitoring and industrial applications. This involves the formation of specific derivatives for spectrophotometric analysis (George et al., 2008).

  • Synthesis of Energetic Materials : Hydrazinecarboxamides are involved in the synthesis of nitrogen-rich energetic compounds. This application is relevant in the field of materials science, particularly in the development of substances with high energy content for various industrial uses (Gürpınar et al., 2021).

properties

IUPAC Name

1-amino-3-(2,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRODDZHYZHAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618251
Record name N-(2,4-Dichlorophenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

732223-04-0
Record name N-(2,4-Dichlorophenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of this compound?

A1: Determining the crystal structure of (2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide provides valuable information about its three-dimensional conformation and molecular packing. [] This knowledge is crucial for understanding the compound's potential interactions with biological targets and can guide further research into its properties and potential applications.

Q2: What is the molecular formula and weight of the compound discussed in the study?

A2: The molecular formula of the compound is C19H16BrCl2N5O. [] While the paper doesn't explicitly state the molecular weight, it can be calculated based on the formula and standard atomic weights.

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